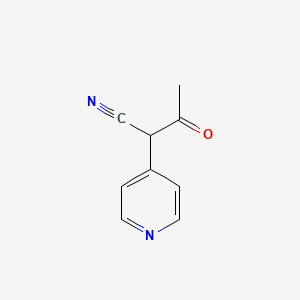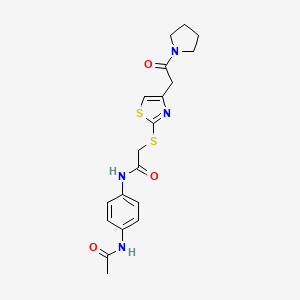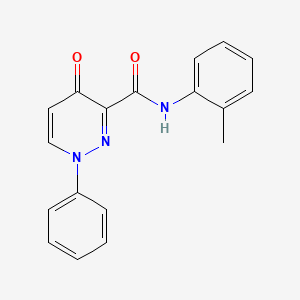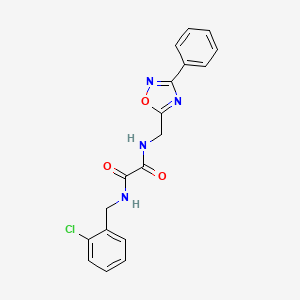
3-Fluorosulfoniloxi-2,5-dimetilpiridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylpyridine is a type of lutidine, which is a dimethyl derivative of pyridine . It’s an organic compound containing a pyridine ring substituted at two positions by a methyl group . It’s soluble in water and is a very strong basic compound .
Synthesis Analysis
Fluorosulfonyl radicals have found applications in the synthesis of sulfonyl fluorides . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis
The molecular geometries, normal mode frequencies, intensities, and corresponding infrared assignments of monomeric and dimeric 2,3-dimethylpyridine, 2,4-dimethylpyridine, 3,4-dimethylpyridine, 3,5-dimethylpyridine, and monomeric 2,6-dimethylpyridine have been investigated .Chemical Reactions Analysis
Fluorosulfonyl radicals have been used in the synthesis of diverse functionalized sulfonyl fluorides . The generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of these compounds has been a subject of recent advances .Physical And Chemical Properties Analysis
2,5-Dimethylpyridine is a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .Mecanismo De Acción
3-Fluorosulfonyloxy-2,5-dimethylpyridine acts as a strong electrophile due to the presence of the fluorosulfonyloxy group. It reacts with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate ester derivatives. 3-Fluorosulfonyloxy-2,5-dimethylpyridine also acts as a Lewis acid catalyst in organic reactions, promoting the formation of carbocation intermediates.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Fluorosulfonyloxy-2,5-dimethylpyridine. However, it has been reported that 3-Fluorosulfonyloxy-2,5-dimethylpyridine can cause skin and eye irritation and may be harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Fluorosulfonyloxy-2,5-dimethylpyridine has several advantages for use in lab experiments. It is a highly reactive and versatile reagent that can be used in various chemical reactions. 3-Fluorosulfonyloxy-2,5-dimethylpyridine is also easy to synthesize and yields high-quality product. However, 3-Fluorosulfonyloxy-2,5-dimethylpyridine is highly reactive and requires careful handling to avoid unwanted reactions.
Direcciones Futuras
There are several future directions for research on 3-Fluorosulfonyloxy-2,5-dimethylpyridine. One area of interest is the development of new synthetic methods for 3-Fluorosulfonyloxy-2,5-dimethylpyridine that are more efficient and cost-effective. Another area of interest is the development of new applications for 3-Fluorosulfonyloxy-2,5-dimethylpyridine in organic synthesis and catalysis. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-Fluorosulfonyloxy-2,5-dimethylpyridine and to develop safer handling procedures.
Métodos De Síntesis
3-Fluorosulfonyloxy-2,5-dimethylpyridine can be synthesized by reacting pyridine with sulfur trioxide and then treating the resulting pyridine-sulfur trioxide complex with hydrogen fluoride. This method is highly efficient and yields high-quality 3-Fluorosulfonyloxy-2,5-dimethylpyridine.
Aplicaciones Científicas De Investigación
- Aplicación: FSO2Py sirve como precursor para la fluorosulfonilación directa de sustratos orgánicos. Comparado con los métodos existentes, el uso de radicales fluorosulfonilo (generados a partir de FSO2Py) ofrece un enfoque conciso y eficiente para producir fluoruros de sulfonilo .
Síntesis orgánica y fluoruros de sulfonilo
Propiedades
IUPAC Name |
3-fluorosulfonyloxy-2,5-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO3S/c1-5-3-7(6(2)9-4-5)12-13(8,10)11/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJGULQSDMDRDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,6,7,8-Tetrahydro-3H-pyrido[4,3-c][1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2455040.png)
![N-[4-(tert-butyl)phenyl]-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2455041.png)

![4-[(4-Fluorophenyl)formamido]butanoic acid](/img/structure/B2455043.png)


![3'H-Spiro{piperidine-4,1'-pyrrolo[3,2-b]pyridine}-2'-one dihydrochloride](/img/structure/B2455052.png)
![[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

